2,2-Bis(4-chlorophenyl)tetrahydrofuran
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Overview
Description
2,2-Bis(4-chlorophenyl)tetrahydrofuran is a chemical compound with the molecular formula C16H14Cl2O It is characterized by the presence of two 4-chlorophenyl groups attached to a tetrahydrofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(4-chlorophenyl)tetrahydrofuran typically involves the reaction of 4-chlorobenzaldehyde with tetrahydrofuran in the presence of a catalyst. The reaction conditions often include the use of a strong acid or base to facilitate the formation of the desired product. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of high-pressure reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(4-chlorophenyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorophenyl groups can undergo substitution reactions with nucleophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can react with the chlorophenyl groups under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted tetrahydrofuran derivatives, alcohols, ketones, and carboxylic acids .
Scientific Research Applications
2,2-Bis(4-chlorophenyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,2-Bis(4-chlorophenyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Bis(4-fluorophenyl)tetrahydrofuran
- 2,2-Bis(4-bromophenyl)tetrahydrofuran
- 2,2-Bis(4-methylphenyl)tetrahydrofuran
Comparison
Compared to these similar compounds, 2,2-Bis(4-chlorophenyl)tetrahydrofuran is unique due to the presence of chlorine atoms, which can influence its reactivity and biological activity. The chlorophenyl groups can enhance the compound’s stability and make it more resistant to certain chemical reactions .
Properties
CAS No. |
83929-34-4 |
---|---|
Molecular Formula |
C16H14Cl2O |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2,2-bis(4-chlorophenyl)oxolane |
InChI |
InChI=1S/C16H14Cl2O/c17-14-6-2-12(3-7-14)16(10-1-11-19-16)13-4-8-15(18)9-5-13/h2-9H,1,10-11H2 |
InChI Key |
NCPYPQCXFBYNSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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